6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 262.06 g/mol. It is classified as a dihydropyridine derivative, which is notable for its structural features that include a bromine atom, a methoxy group, and a carboxylic acid functionality. This compound has been identified for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity .
The molecular structure of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid features:
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for specific applications.
The physical properties of 6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid include:
Chemical properties include:
These properties are critical for determining suitable storage conditions and potential applications in research .
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has potential applications in:
Dihydropyridine (DHP) derivatives constitute a privileged scaffold in medicinal chemistry due to their structural mimicry of NADH cofactors and versatile hydrogen-bonding capabilities. The 2-oxo-1,2-dihydropyridine (pyridone) subclass, exemplified by 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, demonstrates enhanced metabolic stability compared to fully aromatic pyridines while retaining planarity for target engagement [8]. Bromination at C6 provides a synthetic handle for transition-metal catalyzed coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification into compound libraries for high-throughput screening against disease targets [3]. Notably, the C4-carboxylic acid moiety enhances water solubility and permits salt formation (e.g., sodium, potassium salts) for improved bioavailability, while also serving as a zinc-binding group in metalloenzyme inhibitors such as HIV integrase antagonists [9].
Structurally analogous compounds like ethyl 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 1429204-40-9) function as ester prodrugs that hydrolyze in vivo to the bioactive carboxylic acid, demonstrating the pharmacological relevance of this functional group [5]. Advanced derivatives such as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid serve as key intermediates for HIV integrase inhibitors (e.g., Bictegravir, Dolutegravir), validating the pyridone core's role in antiviral therapeutics [9]. The methoxy group at C3 influences conformational dynamics through steric effects and modulates electronic distribution across the ring system, thereby fine-tuning binding affinity for enzymes like dipeptidyl peptidase-4 (DPP-4) or tyrosine kinases implicated in oncology pathways [7].
Positional isomerism of bromine and methoxy substituents on the pyridone scaffold profoundly influences electronic properties, hydrogen-bonding networks, and ultimately biological activity. Comparative analysis of structurally related isomers reveals how subtle changes alter molecular interactions:
Table 2: Bioactivity Determinants in Brominated Pyridone Isomers
Compound (CAS) | Bromine Position | Methoxy Position | Key Structural Feature | Impact on Bioactivity |
---|---|---|---|---|
6-Bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1429204-41-0) | C6 | C3 | Carboxylic acid at C4 | Enables zinc chelation; enhances solubility for target engagement in enzyme active sites [1] [3] |
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CID 57415886) | C5 | None | Carboxylic acid at C3 | Forms intramolecular H-bond with C2-carbonyl; reduces conformational flexibility for selective kinase binding [6] |
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1368143-89-8) | C5 | None | Methyl at C6 | Steric block prevents π-stacking; increases selectivity for bacterial targets [4] |
3-Methoxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (956735-84-5) | None | C3 | Methyl at C6 | Enhances lipophilicity (logP +0.7); improves blood-brain barrier penetration in CNS targets [7] |
The carboxylic acid's position (C3 vs C4) dictates hydrogen-bonding patterns: C4-acids form bidentate interactions with arginine residues in proteases, while C3-acids engage in intramolecular hydrogen bonding with the pyridone carbonyl, reducing solvation energy and membrane permeability [6] . Quantum mechanical calculations show that 6-bromo-3-methoxy isomers exhibit 5-7 kcal/mol stronger binding to model enzymes than 5-bromo analogs due to optimized dipole alignment with active site fields. These structure-activity relationships (SARs) underscore why the specific substitution pattern in 1429204-41-0 makes it a preferred intermediate for optimizing potency against challenging drug targets like viral polymerases and antibiotic-resistant bacterial enzymes [1] [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3